N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide
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Overview
Description
N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a formyl group, and a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formylated aromatic aldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Butanamide Moiety: This step involves the reaction of the intermediate compound with butanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride and a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various substituents on the benzyl group.
Scientific Research Applications
N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thieno[3,2-d]pyrimidine core is known to interact with various biological targets, which may contribute to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[1-[(5-formyl-2-hydroxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-benzyl-4-[1-[(5-formyl-2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the thieno[3,2-d]pyrimidine core with the benzyl and butanamide moieties also contributes to its distinct properties.
Properties
IUPAC Name |
N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-34-22-10-9-19(17-30)14-20(22)16-29-21-11-13-35-24(21)25(32)28(26(29)33)12-5-8-23(31)27-15-18-6-3-2-4-7-18/h2-4,6-7,9-11,13-14,17H,5,8,12,15-16H2,1H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSUHVAHGYFHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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